molecular formula C19H13Cl2F3N4O B2498421 1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone CAS No. 883044-91-5

1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone

Cat. No.: B2498421
CAS No.: 883044-91-5
M. Wt: 441.24
InChI Key: JRKZOUREDDMJQG-LUOAPIJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, so buckle up. It is synthesized by coupling 1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one with 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone. This compound combines the interesting properties of its two constituent pyridine rings, making it an intriguing subject for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a condensation reaction where 1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one is reacted with 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone under specific conditions. Typical reaction conditions include:

  • Solvent: : Typically, anhydrous ethanol or methanol

  • Catalysts: : Acid catalysts like hydrochloric acid or sulfuric acid

  • Temperature: : Reactions usually occur between 70-90°C

  • Time: : The reaction may take several hours to complete

Industrial Production Methods

On an industrial scale, this compound can be produced in batch reactors with controlled temperature and pressure conditions. The reaction conditions are optimized to maximize yield and purity while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized under controlled conditions to form more complex structures.

  • Reduction: : Reduction reactions can alter the pyridyl rings' electronic properties.

  • Substitution: : Various nucleophiles can substitute the chlorine atoms in the compound.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, dichromates

  • Reduction Reagents: : Sodium borohydride, lithium aluminium hydride

  • Substitution Reagents: : Alkyl halides, amines

Major Products Formed

The major products depend on the reaction conditions, but oxidation typically forms more aromatic compounds, while reduction reactions yield more simplified derivatives.

Scientific Research Applications

This compound has diverse applications across various fields:

Chemistry

It serves as a starting material for synthesizing more complex molecules and functionalized pyridine derivatives.

Biology

The biological activity of this compound is studied for its potential use as an enzyme inhibitor or receptor modulator.

Medicine

It is explored for its potential as an anticancer agent, antimicrobial agent, or anti-inflammatory compound.

Industry

In industrial applications, it is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. Its mechanism involves binding to receptors or enzymes, altering their activity:

  • Molecular Targets: : Enzymes involved in oxidative stress, cellular receptors linked to inflammation

  • Pathways: : Inhibition of enzyme activity, modulation of signaling pathways

Comparison with Similar Compounds

When compared to other pyridine derivatives, 1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone stands out due to its unique combination of dichloro- and trifluoromethyl-pyridyl groups, which confer distinct chemical properties.

Similar Compounds

  • 3,5-Dichloropyridine

  • 4-Trifluoromethylpyridine

  • Pyridyl hydrazones

Properties

IUPAC Name

N-[(E)-1-[4-(3,5-dichloropyridin-4-yl)oxyphenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N4O/c1-11(27-28-17-8-13(6-7-26-17)19(22,23)24)12-2-4-14(5-3-12)29-18-15(20)9-25-10-16(18)21/h2-10H,1H3,(H,26,28)/b27-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKZOUREDDMJQG-LUOAPIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)OC3=C(C=NC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC=CC(=C1)C(F)(F)F)/C2=CC=C(C=C2)OC3=C(C=NC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.